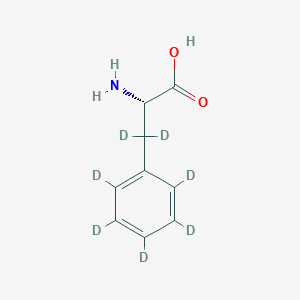

L-Phenylalanine-d7

Cat. No. B044242

M. Wt: 172.23 g/mol

InChI Key: COLNVLDHVKWLRT-RKWKZIRYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

piperidine DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonamide esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NCCCCCCNC(=O)C

|

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

piperidine DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1.CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

sulfonamide esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=C(C(=O)N)C=CC=C1

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Ten

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Compounds IIIa–c

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

piperidine DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonamide esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NCCCCCCNC(=O)C

|

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

piperidine DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1.CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

sulfonamide esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=C(C(=O)N)C=CC=C1

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Ten

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Compounds IIIa–c

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

piperidine DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonamide esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NCCCCCCNC(=O)C

|

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

piperidine DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1.CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

sulfonamide esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=C(C(=O)N)C=CC=C1

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Ten

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Compounds IIIa–c

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

piperidine DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonamide esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NCCCCCCNC(=O)C

|

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

piperidine DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1.CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

sulfonamide esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=C(C(=O)N)C=CC=C1

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Ten

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Compounds IIIa–c

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US07091378B2

Procedure details

To explore the effectiveness of cyanide in the assistance of hydroxylamine mediated cleavage for solid phase library synthesis, hydroxymethylbenzamide (HMBA-AM) resin was chosen for the well-established compatibility between the ester linkage and Fmoc- and Boc-chemistry, and its stability towards Mitsunobu and reductive amination conditions. A solid phase library of DL-phenylalanine and several constrained analogs (AAa–c, Scheme 3) was prepared on the HMBA resin by the esterification of the Fmoc protected DL-aminoacids using standard DCC coupling conditions at room temperature overnight. The resin-bound Fmoc aminoacids BBa–c were deprotected with piperidine-DMF (1:4) and sulfonated with 4-methoxybenzenesulfonyl chloride to give Compounds IIIa–c. In this instance, the optimal reaction conditions for cleavage from the resin of the sulfonamide esters to yield the free hydroxamic acids (IVa–c, Table 2) were 5:5:2 THF:MeOH:50% aqueous NH2OH and 5 mg (0.08 mmol, 40 to 80 mol %) of KCN for 100 to 200 mg of loaded resin.

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

piperidine DMF

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

sulfonamide esters

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

[Compound]

Name

ester

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Eight

[Compound]

Name

Fmoc

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Ten

Name

Identifiers

|

REACTION_CXSMILES

|

[C-]#N.NO.OC[C:7]1[CH:15]=[CH:14][CH:13]=[CH:12][C:8]=1[C:9](N)=O.C[C:17]([NH:19]CCCCCCNC(C)=O)=O.C1CCC(N=C=NC2CCCCC2)CC1.N1CCCCC1.CN([CH:54]=[O:55])C.C[O:57]C1C=CC(S(Cl)(=O)=O)=CC=1>>[NH2:19][CH:17]([C:54]([OH:55])=[O:57])[CH2:9][C:8]1[CH:7]=[CH:15][CH:14]=[CH:13][CH:12]=1 |f:5.6|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)NCCCCCCNC(=O)C

|

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

piperidine DMF

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

N1CCCCC1.CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC1=CC=C(C=C1)S(=O)(=O)Cl

|

Step Four

[Compound]

|

Name

|

sulfonamide esters

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[C-]#N

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

NO

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

OCC1=C(C(=O)N)C=CC=C1

|

Step Eight

[Compound]

|

Name

|

ester

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Nine

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C1CCC(CC1)N=C=NC2CCCCC2

|

Step Ten

[Compound]

|

Name

|

Fmoc

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at room temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

overnight

|

|

Duration

|

8 (± 8) h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give Compounds IIIa–c

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

NC(CC1=CC=CC=C1)C(=O)O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |